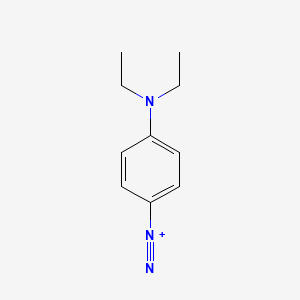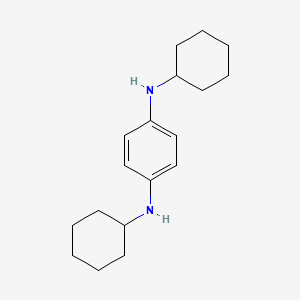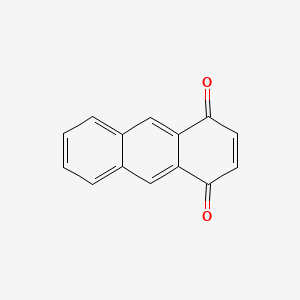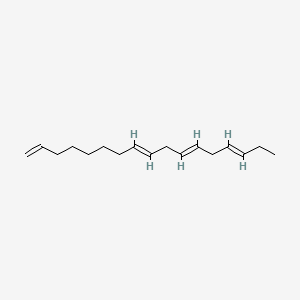![molecular formula C36H59N15O10S B1204861 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi CAS No. 78212-16-5](/img/structure/B1204861.png)
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to prevent unwanted side reactions. The final deprotection step yields the target compound in its pure form.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the automated assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product. The use of high-throughput synthesis and purification techniques ensures the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and sulfanyl groups makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reaction mechanisms.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases related to amino acid metabolism.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S,4S)-4-hydroxyproline: A structurally related amino acid with similar functional groups.
(2S)-2-acetamido-3-phenylpropanoyl: A simpler analog with fewer amino acid residues.
Uniqueness
The uniqueness of (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a valuable tool for studying intricate biochemical processes and developing new therapeutic agents.
特性
CAS番号 |
78212-16-5 |
|---|---|
分子式 |
C36H59N15O10S |
分子量 |
894 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H59N15O10S/c1-20(52)47-26(18-21-8-3-2-4-9-21)31(59)49-23(11-6-16-45-35(40)41)29(57)48-24(12-7-17-46-36(42)43)30(58)50-25(13-14-27(53)54)32(60)51(19-28(55)56)62-33(61)22(37)10-5-15-44-34(38)39/h2-4,8-9,22-26H,5-7,10-19,37H2,1H3,(H,47,52)(H,48,57)(H,49,59)(H,50,58)(H,53,54)(H,55,56)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46)/t22-,23-,24-,25-,26-/m0/s1 |
InChIキー |
CNLHUYQLRABYDJ-LROMGURASA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)N(CC(=O)O)SC(=O)C(CCCN=C(N)N)N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N(CC(=O)O)SC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)N(CC(=O)O)SC(=O)C(CCCN=C(N)N)N |
同義語 |
Ac-Tyr-Arg-Arg-Glu-Arg-Gly-Sh acetyl-Tyr-Arg-Arg-Glu-Arg-thio-Gly acetyltyrosyl-arginyl-arginyl-glutamyl-arginyl-thioglycyl ATAAGAGS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)



